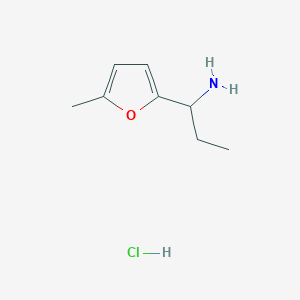
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Vue d'ensemble
Description
“1-(2,5-Difluorophenyl)biguanide hydrochloride” is a chemical compound with the molecular formula C8H10ClF2N5. It has a molecular weight of 249.65 .
Molecular Structure Analysis
The molecular structure of this compound includes a biguanide group attached to a 2,5-difluorophenyl group .
Physical And Chemical Properties Analysis
This compound has a melting point of 225-230 °C . Other physical and chemical properties such as density, boiling point, vapor pressure, etc., are not available in the retrieved data.
Applications De Recherche Scientifique
Safety-Catch Principle for Sulfonic Acids Protection
A novel method was developed for protecting sulfonic acids using the safety-catch principle. This approach is applicable to the protection of sulfonic acids and can be utilized in a multiparallel format, indicating its potential in synthesizing taurine derivatives and other sulfonate-containing compounds for various research applications (Seeberger et al., 2007).
Asymmetric Hydrophosphination Reaction
Research into asymmetric hydrophosphination reactions has led to the development of a novel chiral palladacycle, derived from an amine ligand synthesized through a three-step route. This palladacycle was used to promote asymmetric hydrophosphination, highlighting its utility in synthesizing enantiomerically pure compounds (Yap et al., 2014).
Photochemical Dimerization
The study on the photochemical dimerization of fluorinated dibenzylideneacetone in chloroform solution provides insights into the reactivity and dimerization patterns of fluorinated compounds under sunlight, which may have implications for the development of new materials or chemical processes (Schwarzer & Weber, 2014).
Domino Reaction in Water
The catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine was used to synthesize novel furan derivatives. This process represents an environmentally friendly synthesis method that could be applied in the creation of novel organic compounds with potential applications in various fields of research (Zhao et al., 2020).
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-11(15)9-6-8(13)4-5-10(9)14;/h4-6,11H,7,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZPPWNCJCERNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)






